Dimethyl 2-(1,3-Dithiole)phosphonate
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Overview
Description
Dimethyl 2-(1,3-Dithiole)phosphonate is a chemical compound with the molecular formula C5H9O3PS2This compound is characterized by the presence of a phosphonic acid group and a 1,3-dithiol ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester typically involves the reaction of 1,3-dithiol-2-thione with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. The use of advanced equipment and technology helps in achieving high yields and purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,3-Dithiole)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can lead to a variety of substituted phosphonic acid esters .
Scientific Research Applications
Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester include:
- Dimethyl 2-(1,3-dithiol-2-yl)phosphonate
- Dimethyl 1,3-dithiol-2-ylphosphonate
- Dimethyldithiophosphinic acid
Uniqueness
Dimethyl 2-(1,3-Dithiole)phosphonate stands out due to its unique combination of a phosphonic acid group and a 1,3-dithiol ring. This structure imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRMTDYBPMYORJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1SC=CS1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448434 |
Source
|
Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133113-76-5 |
Source
|
Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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